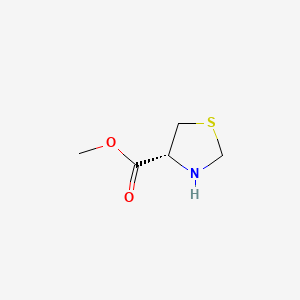
N-Phthaloyl-DL-glutamic anhydride
Übersicht
Beschreibung
N-Phthaloyl-DL-glutamic anhydride (NPGLA) is a compound used in the synthesis of γ-glutamyl amino acids . It has a molecular formula of C13H9NO5 and a molecular weight of 259.21 .
Synthesis Analysis
NPGLA offers a simple solution for the racemization-free synthesis of γ-glutamyl amino acids . These compounds are derived by the acylation of an amino acid through the γ-carboxyl carbon of L-glutamic acid .Molecular Structure Analysis
The molecular structure of NPGLA is represented by the Hill Notation: C13H9NO5 . Its molecular weight is 259.21 .Physical And Chemical Properties Analysis
NPGLA is a solid at 20°C . It should be stored under inert gas and is sensitive to moisture . It appears as a white to almost white powder or crystal . Its melting point ranges from 202.0 to 208.0°C . It is soluble in dioxane .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
N-Phthaloyl-DL-glutamic anhydride has been utilized in the synthesis of various amino acid derivatives. For example, it's used in the synthesis of L-theanine and L-glutamine, as demonstrated by Qing-cai (2005). The process involves using phthaloyl as a protecting group and reacting N-phthaloyl-L-glutamic acid anhydride with ethylamine and ammonia solutions to produce N-phthaloyl-L-theanine and N-phthaloyl-L-glutamine, respectively (Jiao Qing-cai, 2005).
γ-Glutamyl Transfer Reagent
Kalyanam and Majeed (2009) highlighted the use of N-phthaloyl-L-glutamic anhydride as a γ-glutamyl transfer reagent. This compound offers a raceinization-free synthesis method for γ-glutamyl amino acids, enhancing the properties of amino acids through γ-glutamylation (N. Kalyanam & M. Majeed, 2009).
Crystal and Molecular Structure Studies
In the field of crystallography, this compound has been used to study the molecular structures and interactions in complexes. Takénaka, Ohki, and Sasada (1980) used it in their study of the crystal and molecular structure of the cytosine: N,N-phthaloyl-DL-glutamic acid complex dihydrate (A. Takénaka, M. Ohki, & Y. Sasada, 1980).
Synthesis of Thalidomide
In the synthesis of thalidomide, this compound is used as a starting material, as detailed by Nguyen et al. (2022). This highlights its role in the pharmaceutical industry, particularly in the synthesis of drugs with complex structures (Trong Diep Nguyen et al., 2022).
Preparation of Glutamylamino Acids
This compound is also pivotal in preparing glutamylamino acids. Anderson and Meister (1985) described a method involving the reaction of N-phthaloyl-L-glutamic anhydride with an amino acid to form N-phthaloyl-L-glutamyl amino acid (Mary E. Anderson & A. Meister, 1985).
Photochemistry Studies
In photochemistry, exploratory studies have been conducted with N-phthaloyl derivatives of glutamic acid, as discussed by Yoon et al. (1999). This research aims to understand the photochemical behavior of such compounds, contributing significantly to the field of photochemistry (U. Yoon et al., 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
N-Phthaloyl-DL-glutamic anhydride is a chemical compound that primarily targets amino acids . It is used in the synthesis of γ-glutamyl amino acids, which are compounds derived by the acylation of an amino acid through the γ-carboxyl carbon of L-glutamic acid .
Mode of Action
The mode of action of this compound involves the formation of a pseudo-peptide bond with the targeted amino acids . This interaction results in the creation of γ-glutamyl amino acids .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of γ-glutamyl amino acids . The downstream effects of this include the production of new compounds with enhanced properties, which can be used in various biochemical applications .
Result of Action
The result of the action of this compound is the synthesis of γ-glutamyl amino acids . These compounds have enhanced properties and can be used in various biochemical applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other compounds . For instance, it is known to decompose in the presence of moisture . Therefore, it is typically stored under inert gas to maintain its stability .
Biochemische Analyse
Biochemical Properties
N-Phthaloyl-DL-glutamic anhydride plays a significant role in biochemical reactions, particularly in the modification of amino acids and peptides. It interacts with enzymes such as γ-glutamyl transferase, which facilitates the transfer of γ-glutamyl groups to various substrates . This interaction is crucial for the synthesis of γ-glutamyl compounds, which are important in cellular metabolism and signaling. Additionally, this compound can form stable complexes with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to γ-glutamyl transferase, facilitating the transfer of γ-glutamyl groups to substrates . This binding interaction is essential for the synthesis of γ-glutamyl compounds. Additionally, this compound can inhibit or activate enzymes involved in cellular metabolism, thereby modulating metabolic pathways . Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular metabolism and signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of γ-glutamyl compounds. It interacts with enzymes such as γ-glutamyl transferase, which catalyzes the transfer of γ-glutamyl groups to various substrates . This interaction is crucial for maintaining cellular metabolism and homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization allows this compound to interact with specific biomolecules and exert its biochemical effects within distinct cellular environments .
Eigenschaften
IUPAC Name |
2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLEMPZXFCQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863154 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-28-0, 3085-92-5 | |
| Record name | N-Phthaloyl-DL-glutamic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthaloyl glutamic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC9986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6J97P1G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)
